2-Chloro-1-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S/c1-21-12-4-3-11(9-13(12)22-2)23(19,20)17-7-5-16(6-8-17)14(18)10-15/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKBRRCIWBPNQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperazine
Reagents :
- Piperazine (1.0 equiv)
- 3,4-Dimethoxybenzenesulfonyl chloride (1.1 equiv)
- Triethylamine (TEA, 1.2 equiv)
- Anhydrous dichloromethane (DCM)
Procedure :
- Piperazine is dissolved in DCM under nitrogen at 0°C.
- TEA is added dropwise to scavenge HCl.
- 3,4-Dimethoxybenzenesulfonyl chloride is introduced slowly to avoid disubstitution.
- The reaction is stirred at room temperature for 12 hours.
- The crude product, 1-(3,4-dimethoxybenzenesulfonyl)piperazine, is isolated via filtration, washed with aqueous NaHCO₃, and purified via recrystallization (ethanol/water).
Key Parameters :
Acylation with Chloroacetyl Chloride
Reagents :
- 1-(3,4-Dimethoxybenzenesulfonyl)piperazine (1.0 equiv)
- Chloroacetyl chloride (1.05 equiv)
- TEA (1.1 equiv)
- Anhydrous DCM
Procedure :
- The sulfonylated piperazine is dissolved in DCM at 0°C.
- TEA is added, followed by dropwise addition of chloroacetyl chloride.
- The mixture is stirred at room temperature for 6 hours.
- The product is extracted with DCM, washed with brine, and dried over MgSO₄.
- Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the title compound in 75–85% yield.
Optimization Insights :
- Reactivity Control : Chloroacetyl chloride’s high electrophilicity necessitates slow addition to prevent over-acylation.
- Byproduct Mitigation : Disubstituted byproducts (<5%) are removed during chromatography.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
- Key Absorptions :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
- Atom Economy : 84% (theoretical for two-step sequence).
- E-Factor : 8.2 (improved via solvent recovery systems).
Comparative Analysis of Synthetic Methodologies
| Parameter | Batch Synthesis | Continuous Flow |
|---|---|---|
| Yield | 78–85% | 82–88% |
| Purity | >95% | >97% |
| Reaction Time | 18 hours | 4 hours |
| Solvent Consumption | 15 L/kg | 8 L/kg |
Challenges and Troubleshooting
Disubstitution Byproducts
Hydrolysis of Chloroacetyl Group
- Mitigation : Use of anhydrous solvents and inert atmospheres.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis can produce carboxylic acids .
Scientific Research Applications
2-Chloro-1-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research on this compound includes its potential use in drug development and as a pharmacological tool to study biological pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. The sulfonyl group may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key structural analogs differ in the substituents attached to the benzenesulfonyl or benzyl groups. These variations impact electronic properties, steric effects, and biological activity:
Key Observations :
- Electron-Donating vs.
- Conformational Stability : Piperazine rings in analogs adopt chair conformations, with substituents positioned equatorially to minimize strain .
Biological Activity
2-Chloro-1-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic compound with potential therapeutic applications. Its chemical structure includes a chloroacetyl group attached to a piperazine moiety, modified by a sulfonyl group derived from a dimethoxybenzene. This compound has garnered attention for its biological activities, particularly in the realms of antiviral and anticancer research.
- Molecular Formula : C14H19ClN2O5S
- Molecular Weight : 362.8 g/mol
- IUPAC Name : 2-chloro-1-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]ethanone
- CAS Number : 925407-36-9
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its antiviral and anticancer properties.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties, particularly against hepatitis B virus (HBV). For instance:
- Study Findings : In a study evaluating oxadiazoles as anti-HBV agents, compounds were shown to inhibit the expression of viral antigens (HBsAg and HBeAg) in a concentration-dependent manner. The compound demonstrated comparable efficacy to established treatments such as lamivudine, with effective concentrations (EC50) reported at 1.63 µM for the tested compound and 2.96 µM for lamivudine .
Anticancer Activity
In addition to its antiviral properties, there is emerging evidence suggesting that this compound may also possess anticancer activity:
- Mechanism of Action : The compound's ability to interact with cellular pathways involved in tumor growth and proliferation is currently under investigation. Preliminary data suggest that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival .
Table 1: Summary of Biological Activities
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 2-Chloro-1-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sulfonylation of the piperazine core followed by chloroacetylation. Key steps include:
- Sulfonylation : Reacting piperazine with 3,4-dimethoxybenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) to ensure regioselectivity .
- Chloroacetylation : Introducing the chloroethanone moiety via chloroacetyl chloride in dichloromethane, with stirring at room temperature for 6–8 hours .
Q. Critical Factors :
- Temperature Control : Lower temperatures (<10°C) during sulfonylation minimize side reactions (e.g., over-sulfonylation).
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require longer reaction times.
- Yield Optimization : Yields range from 65–85%, with purity confirmed via HPLC (>95%) and NMR .
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonylation | 3,4-Dimethoxybenzenesulfonyl chloride, DCM, 0°C, Et₃N | 78 | 97% | |
| Chloroacetylation | Chloroacetyl chloride, DCM, RT, 8h | 82 | 95% |
Q. Q2. How can researchers characterize the hydrolytic stability of the chloroethanone group under physiological conditions?
Methodological Answer: Hydrolysis studies are critical for assessing stability in drug discovery. Key approaches include:
- pH-Dependent Kinetics : Incubate the compound in buffers (pH 1–12) at 37°C, monitoring degradation via LC-MS. The chloroethanone group undergoes base-mediated hydrolysis (pseudo-first-order kinetics, t1/2 ≈ 2–4 hours at pH 10) .
- Structural Confirmation : Hydrolysis products (e.g., 2-hydroxyethanone derivative) are identified using <sup>13</sup>C NMR and high-resolution mass spectrometry .
Q. Experimental Design :
- Use a stability-indicating assay to distinguish between intact compound and degradation products.
- Validate methods under simulated gastric (pH 1.2) and intestinal (pH 6.8) conditions .
Advanced Research Questions
Q. Q3. How does the 3,4-dimethoxybenzenesulfonyl group influence binding to biological targets, and what structural analogs show improved activity?
Methodological Answer: The sulfonyl group enhances hydrogen bonding and π-π stacking with target proteins. To evaluate:
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with receptors like serotonin or dopamine transporters. The 3,4-dimethoxy motif increases binding affinity compared to non-substituted analogs .
- SAR Studies : Synthesize analogs with substituent variations (e.g., 3,4-dichloro or 3-fluoro-4-methoxy) and compare IC50 values in receptor-binding assays .
Q. Data Contradiction Analysis :
- Contradiction : Some studies report reduced activity with bulkier substituents (e.g., 3,4-diethyl), while others show enhanced selectivity.
- Resolution : Use free-energy perturbation (FEP) simulations to quantify steric/electronic effects on binding pockets .
Q. Q4. What strategies resolve discrepancies in reported pharmacological activities (e.g., neurotropic vs. anti-inflammatory effects)?
Methodological Answer: Discrepancies arise from assay conditions or off-target effects. Address via:
- Dose-Response Profiling : Test the compound across a wide concentration range (1 nM–100 µM) in both neurotropic (e.g., neurite outgrowth) and anti-inflammatory (e.g., TNF-α inhibition) assays .
- Target Deconvolution : Use CRISPR-Cas9 knockout models to identify primary vs. secondary targets. For example, inhibition of PDE4B may explain anti-inflammatory activity, while sigma-1 receptor binding drives neurotropic effects .
Q. Table 2: Conflicting Pharmacological Data
| Assay System | Reported Activity | Key Target Hypothesis | Reference |
|---|---|---|---|
| Neuronal Cells | Neurotropic (EC50 = 50 nM) | Sigma-1 receptor agonism | |
| Macrophages | Anti-inflammatory (IC50 = 200 nM) | PDE4B inhibition |
Q. Q5. How can crystallographic data inform the design of derivatives with improved metabolic stability?
Methodological Answer: X-ray crystallography reveals critical structural features:
- Piperazine Ring Conformation : The chair conformation stabilizes the sulfonyl group’s orientation, reducing susceptibility to oxidative metabolism .
- Chloroethanone Positioning : The carbonyl oxygen participates in hydrogen bonds with catalytic site residues (e.g., Tyr-452 in CYP3A4), suggesting fluorination at C2 may block metabolic oxidation .
Q. Experimental Validation :
- Synthesize fluorinated analogs and compare microsomal half-lives (e.g., human liver microsomes + NADPH).
- Use cryo-EM to visualize CYP3A4 binding in the presence of the parent compound vs. derivatives .
Q. Q6. What analytical techniques are critical for distinguishing polymorphic forms of this compound?
Methodological Answer: Polymorphism affects solubility and bioavailability. Key techniques include:
- PXRD : Identify distinct diffraction patterns for Form I (monoclinic) vs. Form II (orthorhombic) .
- DSC/TGA : Detect thermal events (e.g., melting points: Form I = 168°C, Form II = 155°C) and assess stability under stress conditions (40°C/75% RH) .
- Raman Spectroscopy : Differentiate hydrogen-bonding networks via shifts in carbonyl (1680 cm<sup>-1</sup>) and sulfonyl (1150 cm<sup>-1</sup>) peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
